

## The Synergistic Potential of SDI-118 in Neurotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SDI-118, a novel, orally active small molecule, is a positive modulator of the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3] It is currently under investigation for its potential to treat cognitive impairment associated with a range of neuropsychiatric and neurodegenerative disorders. While clinical data on SDI-118 is emerging, its unique mechanism of action—enhancing synaptic efficiency—presents a compelling case for its use in combination with other neurotherapeutics.[4] This guide explores the theoretical and preclinical rationale for the synergistic effects of SDI-118 with other drug classes, providing a framework for future research and development in this promising area. Although direct experimental data on synergistic effects of SDI-118 is not yet available, this document synthesizes preclinical evidence from other SV2A modulators to build a case for its potential in combination therapies.

#### Introduction to SDI-118 and its Mechanism of Action

**SDI-118** is a next-generation SV2A modulator that has demonstrated a favorable safety and tolerability profile in Phase I clinical studies.[1][2][5] Unlike the anti-convulsant SV2A modulators levetiracetam and brivaracetam, **SDI-118** is being specifically developed for cognitive enhancement.[1] Its primary mechanism involves the positive modulation of SV2A, a transmembrane protein found in synaptic vesicles that is crucial for the regulation of neurotransmitter release.[6] By binding to SV2A, **SDI-118** is thought to enhance synaptic



transmission and plasticity, processes that are fundamental to learning and memory and are impaired in many neurological disorders.

## The Rationale for Synergistic Combination Therapies

Neurodegenerative diseases, such as Alzheimer's disease (AD), are multifactorial, involving complex pathological cascades that include amyloid-beta (A $\beta$ ) and tau pathologies, neuroinflammation, and synaptic dysfunction. A multi-target approach using combination therapy is therefore a rational strategy to address these complex diseases. The pro-synaptic and cognitive-enhancing effects of **SDI-118** make it an ideal candidate for combination with agents that target other key aspects of neurodegeneration.

### **Potential Synergistic Combinations with SDI-118**

Based on the known mechanism of SV2A modulation and the pathophysiology of neurodegenerative diseases, several classes of drugs could exhibit synergistic effects with **SDI-118**.

### **Anti-Amyloid Therapies**

Preclinical studies with the SV2A modulator levetiracetam have shown that it can reduce the production of Aβ42 by modulating the processing of amyloid precursor protein (APP).[7][8] Levetiracetam was found to correct synaptic vesicle cycling, leading to increased localization of APP at the plasma membrane where it is more likely to be cleaved by the non-amyloidogenic pathway.[7]

Hypothesized Synergistic Effect: Combining **SDI-118** with an anti-amyloid agent (e.g., a BACE1 inhibitor or an anti-A $\beta$  antibody) could provide a dual benefit: **SDI-118** would enhance synaptic function and cognitive performance, while the anti-amyloid agent would reduce the underlying pathology. This could lead to a more profound and sustained clinical benefit than either agent alone.

#### **Anti-Tau Therapies**

Studies have indicated a link between SV2A deficiency and an increase in tau hyperphosphorylation.[9] Overexpression of SV2A, conversely, was associated with a



downregulation of factors involved in tau pathology.[9]

Hypothesized Synergistic Effect: A combination of **SDI-118** with a tau-targeting therapy (e.g., a tau aggregation inhibitor or an anti-tau antibody) could simultaneously address both synaptic dysfunction and the spread of tau pathology. This could be particularly beneficial in later stages of Alzheimer's disease where tau pathology is more prominent.

### **Anti-Inflammatory Agents**

Neuroinflammation is a key component of neurodegenerative diseases. Preclinical studies have suggested that SV2A modulation can have anti-inflammatory effects. For instance, levetiracetam has been shown to suppress neuroinflammation in animal models.[10][11]

Hypothesized Synergistic Effect: Combining **SDI-118** with a dedicated anti-inflammatory agent (e.g., a microglia modulator) could provide a more comprehensive approach to tackling the inflammatory cascade in neurodegeneration. This could lead to a reduction in neuronal damage and a more favorable environment for synaptic plasticity.

#### Preclinical Data from other SV2A Modulators

While specific data on **SDI-118** combinations is not yet public, preclinical studies with levetiracetam and brivaracetam in Alzheimer's disease models provide a strong foundation for these hypotheses.



| SV2A Modulator | Animal Model                      | Key Findings                                                                                | Potential for<br>Synergy                                                  |
|----------------|-----------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Levetiracetam  | APP/PS1 mice                      | Reversed spatial memory impairments. [12]                                                   | Suggests synergy with cognitive enhancers.                                |
| Levetiracetam  | J20 mice                          | Reduced epileptiform activity and reversed hyperactivity and spatial learning deficits.[13] | Potential synergy with anti-epileptic drugs in AD patients with seizures. |
| Levetiracetam  | In vitro (APP expressing neurons) | Reduced β-CTF and<br>Aβ42 levels in an<br>SV2a-dependent<br>manner.[7][8]                   | Supports combination with anti-amyloid agents.                            |
| Brivaracetam   | APP/PS1 mice                      | Reversed spatial memory impairments. [12][14]                                               | Reinforces the potential of SV2A modulation for cognitive improvement.    |
| Brivaracetam   | Rodent model of AD                | Completely reversed memory loss.[15]                                                        | Highlights the potent pro-cognitive effects of newer SV2A modulators.     |

# **Experimental Protocols**Preclinical Models of Cognitive Impairment

A variety of animal models can be used to assess the synergistic effects of **SDI-118** in combination with other neurotherapeutics.[16][17][18]

 Amyloid-beta (Aβ) infusion model: Intracerebroventricular (ICV) injection of Aβ oligomers induces cognitive deficits and neuroinflammation, providing a model to test anti-amyloid and anti-inflammatory synergies.[16]



- Lipopolysaccharide (LPS)-induced neuroinflammation model: ICV injection of LPS creates a
  robust neuroinflammatory response and subsequent cognitive impairment, suitable for
  evaluating anti-inflammatory combinations.[16]
- Transgenic models of Alzheimer's Disease (e.g., APP/PS1, 5XFAD): These models
  recapitulate key aspects of AD pathology, including amyloid plaques and cognitive deficits,
  and are ideal for long-term studies of combination therapies.[17]

#### **Behavioral Assays for Cognitive Function**

- Morris Water Maze: Assesses spatial learning and memory.
- Y-maze and T-maze: Evaluate spatial working memory.
- Novel Object Recognition Test: Measures recognition memory.
- Passive Avoidance Test: Assesses fear-motivated learning and memory.

#### **Methods for Assessing Synergy**

The synergistic effects of drug combinations can be quantitatively assessed using methods like isobolographic analysis.[19] This involves generating dose-response curves for each drug individually and in combination. Synergy is demonstrated if the combination achieves a given effect at lower doses than would be expected from simple additivity. The Combination Index (CI) is a commonly used metric, where CI < 1 indicates synergy.[20]

## Visualizing the Pathways Signaling Pathways

The precise downstream signaling pathways of SV2A modulation are still under investigation. However, evidence suggests a potential role for the PI3K signaling pathway in mediating the effects of SV2A on AD-related pathologies.[9][21]





Click to download full resolution via product page

Caption: Proposed signaling cascade of **SDI-118**.

### **Experimental Workflow**

The following diagram outlines a typical preclinical workflow for evaluating the synergistic effects of **SDI-118**.



Click to download full resolution via product page



Caption: Preclinical workflow for synergy assessment.

#### Conclusion

While direct experimental evidence for the synergistic effects of **SDI-118** with other neurotherapeutics is currently lacking, the preclinical data from other SV2A modulators provides a strong rationale for pursuing such combination strategies. The unique pro-synaptic and cognitive-enhancing mechanism of **SDI-118** positions it as a promising candidate for combination therapies aimed at tackling the multifaceted nature of neurodegenerative diseases. Further preclinical and clinical studies are warranted to explore these potential synergies and unlock the full therapeutic potential of **SDI-118**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syndesi Therapeutics announces positive results from two additional Phase I studies of its novel SV2A modulator SDI-118, providing strong support for the initiation of further clinical trials in cognitive impairment | VIVES fund [vivesfund.com]
- 3. Syndesi Therapeutics progresses development of SDI-118 for cognitive impairment and expands its series A financing | VIVES fund [vivesfund.com]
- 4. Syndesi Therapeutics announces commencement of dosing in clinical trial of SDI-118 in elderly subjects with cognitive impairment Fountain Healthcare Partners [fh-partners.com]
- 5. Syndesi Therapeutics Announces Positive Results From Two Additional Phase I Studies Of Its Novel SV2A modulator SDI-118 Fountain Healthcare Partners [fh-partners.com]
- 6. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 7. Levetiracetam prevents Aβ42 production through SV2a-dependent modulation of App processing in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]



- 9. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer's Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting hippocampal amyloidogenesis with SV2A protein modulator levetiracetam PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Brivaracetam, but not ethosuximide, reverses memory impairments in an Alzheimer's disease mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 13. Levetiracetam | ALZFORUM [alzforum.org]
- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Food Science of Animal Resources [kosfaj.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Experimental Models of Cognitive Impairment for Use in Parkinson's Disease Research: The Distance Between Reality and Ideal PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current Methods for Quantifying Drug Synergism PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ting-Chao Chou Wikipedia [en.wikipedia.org]
- 21. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer's Disease: Implications for Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Synergistic Potential of SDI-118 in Neurotherapeutics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373101#synergistic-effects-of-sdi-118-with-other-neurotherapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com